2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is a chemical compound that serves as an impurity of the antihypertensive drug Candesartan Cilexetil. This compound is classified under the category of angiotensin II receptor antagonists, which are primarily used in the treatment of hypertension and heart failure. The compound's molecular formula is , and it has a molecular weight of 610.66 g/mol. It is recognized for its role as a pharmaceutical impurity, indicating its presence during the synthesis of Candesartan Cilexetil, which is significant for quality control in pharmaceutical manufacturing .
The synthesis of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil typically involves multi-step organic synthesis techniques. The process begins with the creation of the core benzimidazole structure, followed by various modifications to introduce the ethyl and hydroxy groups.
The molecular structure of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil can be represented as follows:
CCn1nnc(n1)c2ccccc2c3ccc(CN4C(=O)Nc5cccc(C(=O)OC(C)OC(=O)OC6CCCCC6)c45)cc3
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
.The accurate mass of the compound is reported as 610.254 g/mol, which is essential for mass spectrometry analysis during characterization.
The primary chemical reactions involving 2-desethoxy derivatives include:
These reactions are crucial for understanding the stability and reactivity of the compound in various environments, particularly in biological systems where it may interact with other molecules .
The mechanism of action for 2-desethoxy derivatives such as 2-desethoxy-2-hydroxy-candesartan cilexetil primarily involves antagonism at the angiotensin II receptors (specifically AT1 receptors). This blockade leads to:
This mechanism aligns with its classification as an antihypertensive agent .
The primary scientific uses of 2-desethoxy-2-hydroxy-candesartan cilexetil include:
This compound plays a crucial role in ensuring the efficacy and safety of pharmaceuticals that utilize Candesartan Cilexetil as an active ingredient .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1